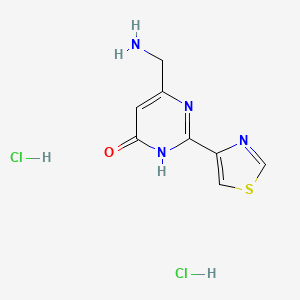
6-(Aminomethyl)-2-(1,3-thiazol-4-yl)-3,4-dihydropyrimidin-4-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Aminomethyl)-2-(1,3-thiazol-4-yl)-3,4-dihydropyrimidin-4-one dihydrochloride is a chemical compound with a unique structure that combines a thiazole ring and a dihydropyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-2-(1,3-thiazol-4-yl)-3,4-dihydropyrimidin-4-one dihydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Formation of the Dihydropyrimidinone Moiety: The dihydropyrimidinone moiety can be synthesized using the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Coupling of the Thiazole and Dihydropyrimidinone: The final step involves the coupling of the thiazole ring with the dihydropyrimidinone moiety through a nucleophilic substitution reaction, followed by the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-2-(1,3-thiazol-4-yl)-3,4-dihydropyrimidin-4-one dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole and dihydropyrimidinone rings.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached to the aminomethyl group.
Scientific Research Applications
6-(Aminomethyl)-2-(1,3-thiazol-4-yl)-3,4-dihydropyrimidin-4-one dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-2-(1,3-thiazol-4-yl)-3,4-dihydropyrimidin-4-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Thiazol-4-yl)ethylamine dihydrochloride
- 1,3-Thiazol-4-ylmethanol
Uniqueness
6-(Aminomethyl)-2-(1,3-thiazol-4-yl)-3,4-dihydropyrimidin-4-one dihydrochloride is unique due to its combined thiazole and dihydropyrimidinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H10Cl2N4OS |
|---|---|
Molecular Weight |
281.16 g/mol |
IUPAC Name |
4-(aminomethyl)-2-(1,3-thiazol-4-yl)-1H-pyrimidin-6-one;dihydrochloride |
InChI |
InChI=1S/C8H8N4OS.2ClH/c9-2-5-1-7(13)12-8(11-5)6-3-14-4-10-6;;/h1,3-4H,2,9H2,(H,11,12,13);2*1H |
InChI Key |
IZORRFPAUOELRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(NC1=O)C2=CSC=N2)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















